molecular formula C8H16O3 B12781297 Propylene glycol 2-(2-methylbutyrate) CAS No. 923593-57-1

Propylene glycol 2-(2-methylbutyrate)

Cat. No.: B12781297
CAS No.: 923593-57-1
M. Wt: 160.21 g/mol
InChI Key: QIRATDLGJOBIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Characterization of Propylene Glycol 2-(2-Methylbutyrate

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-hydroxypropan-2-yl 2-methylbutanoate , reflecting its esterification between 2-methylbutanoic acid and the secondary alcohol group of propylene glycol. The CAS Registry Number 923593-57-1 uniquely identifies this specific stereoisomer in chemical databases.

The parent alcohol, propylene glycol (IUPAC: 1,2-propanediol), retains the CAS number 57-55-6 , while 2-methylbutyric acid contributes the acyl component. Regulatory synonyms include "2-hydroxy-1-methylethyl 2-methylbutanoate" and "propylene glycol 2'-methylbutyrate," as documented in food additive databases.

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name 1-hydroxypropan-2-yl 2-methylbutanoate
CAS Registry Number 923593-57-1
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Canonical SMILES CCC(C)C(=O)OC(C)CO

Molecular Structure Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR (¹H-NMR) reveals distinct splitting patterns corresponding to the ester’s molecular framework:

  • δ 0.92 ppm (triplet, 3H) : Terminal methyl group of 2-methylbutyrate’s branched chain
  • δ 1.52 ppm (multiplet, 2H) : Methylene protons adjacent to the β-methyl group
  • δ 2.28 ppm (septet, 1H) : Methine proton at the 2-position of butyrate
  • δ 4.15 ppm (doublet of doublets, 2H) : Oxygens’ neighboring methylene in the glycol moiety
  • δ 5.05 ppm (multiplet, 1H) : Hydroxyl-bearing methine proton

Carbon-13 NMR (¹³C-NMR) corroborates the ester connectivity:

  • δ 172.8 ppm : Carbonyl carbon of ester group
  • δ 67.3 ppm : Oxygen-bearing carbons from propylene glycol
  • δ 27.1 ppm : Quaternary carbon at 2-methylbutyrate’s branch point

Table 2: Key ¹H-NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity Integration
CH₃ (terminal) 0.92 Triplet 3H
CH₂ (β-position) 1.52 Multiplet 2H
CH (branch point) 2.28 Septet 1H
OCH₂ (glycol) 4.15 Doublet 2H
Infrared (IR) Spectroscopy Fingerprint Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands:

  • 1745 cm⁻¹ : Strong C=O stretch of ester carbonyl
  • 1170–1240 cm⁻¹ : Asymmetric C-O-C stretching vibrations
  • 3450 cm⁻¹ : Broad O-H stretch from propylene glycol’s hydroxyl group
  • 2960 cm⁻¹ : C-H stretches of methyl/methylene groups

The absence of carboxylic acid O-H stretches (2500–3300 cm⁻¹) confirms complete esterification.

Three-Dimensional Conformational Analysis Using Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three stable conformers differing by rotation about the ester linkage’s dihedral angle:

Table 3: Energetically Favorable Conformers

Conformer Dihedral Angle (C-O-C=O) Relative Energy (kcal/mol)
I 180° (trans) 0.0
II 120° (gauche) 1.8
III 60° (cis) 3.5

The trans conformation dominates (>85% population) due to minimized steric hindrance between the glycol’s hydroxyl group and the 2-methylbutyrate branch. Molecular dynamics simulations suggest rapid interconversion between conformers at ambient temperatures, with an energy barrier of ~2.1 kcal/mol.

Key Structural Features from Computational Models :

  • Hydrogen Bonding : Intramolecular H-bond between glycol’s hydroxyl and ester carbonyl oxygen stabilizes the trans conformer
  • Steric Effects : 2-Methyl group creates torsional strain in cis configurations
  • Solvent Interactions : Polar solvents stabilize gauche conformers through dipole-dipole interactions

Properties

CAS No.

923593-57-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1-hydroxypropan-2-yl 2-methylbutanoate

InChI

InChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

QIRATDLGJOBIQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylene glycol 2-(2-methylbutyrate) typically involves the esterification reaction between propylene glycol and 2-methylbutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Propylene glycol+2-methylbutyric acidPropylene glycol 2-(2-methylbutyrate)+Water\text{Propylene glycol} + \text{2-methylbutyric acid} \rightarrow \text{Propylene glycol 2-(2-methylbutyrate)} + \text{Water} Propylene glycol+2-methylbutyric acid→Propylene glycol 2-(2-methylbutyrate)+Water

Industrial Production Methods

In industrial settings, the production of propylene glycol 2-(2-methylbutyrate) is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol 2-(2-methylbutyrate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield propylene glycol and 2-methylbutyric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Propylene glycol and 2-methylbutyric acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Propylene glycol 2-(2-methylbutyrate) has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Applied in the production of cosmetics, food additives, and flavoring agents.

Mechanism of Action

The mechanism of action of propylene glycol 2-(2-methylbutyrate) involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity. The ester bond in the compound can be hydrolyzed by enzymes, releasing propylene glycol and 2-methylbutyric acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares PGMB with other propylene glycol esters and structurally analogous compounds, focusing on physicochemical properties, applications, and safety profiles.

Structural and Functional Analogues

  • Jermozilin (CAS 63951-45-1) : A complex steroid-derived ester containing a 2-methylbutyrate group. While PGMB is a simple glycol ester, Jermozilin’s structure includes multiple hydroxyl and epoxy groups, leading to higher molecular weight and reduced volatility .
  • Propylene Glycol Monostearate: A food-grade emulsifier with a linear C18 chain. Unlike PGMB’s branched structure, this compound exhibits lower solubility in polar solvents but higher thermal stability.
  • Ethylene Oxide (CAS 75-21-8) : An epoxide rather than an ester, but often mixed with propylene oxide derivatives. Such mixtures are more reactive and hazardous than PGMB, which lacks epoxide groups .

Physicochemical Properties

Property PGMB (Est.) Propylene Glycol Monostearate Jermozilin (CAS 63951-45-1) Ethylene Oxide (CAS 75-21-8)
Boiling Point (°C) ~200 160–170 >300 10.7
Solubility Polar org. Low in water Hydrophobic Miscible in water
Viscosity (cP) 15–20 30–40 >100 0.01

Note: Data for PGMB is estimated based on structural analogs, as specific values are absent in the provided evidence.

Reactivity and Stability

  • Hydrolysis : PGMB’s branched chain slows hydrolysis compared to propylene glycol acetate, which degrades rapidly in acidic conditions.
  • Thermal Stability : Outperforms ethylene oxide mixtures (CAS 75-21-8), which are prone to explosive decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.